Docosyl 3,4-dihydroxy-trans-cinnamate

Description

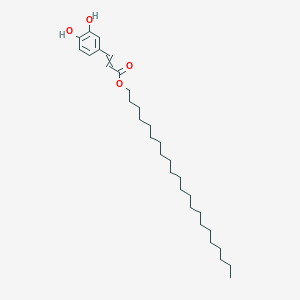

Structure

2D Structure

Properties

IUPAC Name |

docosyl 3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26-35-31(34)25-23-28-22-24-29(32)30(33)27-28/h22-25,27,32-33H,2-21,26H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUWHMEMJBCLEBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Natural Occurrence and Isolation Methodologies

Advanced Extraction and Partitioning Techniques

The isolation of Docosyl 3,4-dihydroxy-trans-cinnamate from plant material is a multi-step process that begins with extraction, a critical stage that dictates the yield and purity of the target compound.

Optimization involves using a sequence of solvents with varying polarities to achieve efficient extraction and preliminary separation. rsc.org A common strategy is sequential extraction, starting with non-polar solvents to remove lipids and then progressing to more polar solvents.

Table 1: Solvent Polarity and Typical Extraction Targets

| Solvent | Polarity Index | Typical Compounds Extracted | Role in Extraction of this compound |

|---|---|---|---|

| n-Hexane | 0.1 | Waxes, fats, non-polar compounds | Initial defatting of plant material |

| Ethyl Acetate (B1210297) | 4.4 | Esters, ethers, less polar phenolics | Potential primary extraction solvent due to the compound's ester nature and large alkyl chain |

| Acetone | 5.1 | Flavonoids, some phenolics | Can be used in combination with other solvents to extract a range of compounds nih.gov |

| Methanol (B129727) / Ethanol (B145695) | 5.1 / 4.3 | Glycosides, polar phenolics, alkaloids | Often used in aqueous mixtures (e.g., 80% methanol) to extract a broad spectrum of phenolic compounds nih.govresearchgate.net |

For this compound, an effective approach would involve initial maceration or Soxhlet extraction of the dried, powdered plant material with a mid-polarity solvent like ethyl acetate or a mixture such as methanol/dichloromethane to solubilize the ester. researchgate.net The use of aqueous ethanol or methanol is also a standard method for extracting phenolic compounds and their derivatives. nih.govresearchgate.net

Modern extraction techniques can enhance efficiency, reduce solvent consumption, and minimize the degradation of thermolabile compounds. rsc.orgh-its.org

Sample Pre-treatment : The initial preparation of the plant material significantly impacts extraction efficiency. Drying prevents enzymatic degradation, while grinding the material into a fine powder increases the surface area for solvent contact. h-its.org

Ultrasound-Assisted Extraction (UAE) : This technique uses the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the cell walls disrupts them, enhancing solvent penetration and accelerating the extraction process. researchgate.neth-its.org

Microwave-Assisted Extraction (MAE) : MAE utilizes microwave energy to heat the solvent and water within the plant cells, causing the cells to rupture and release their contents into the solvent. This method is known for its speed and high extraction yields. h-its.org

After initial extraction, the crude extract is often partitioned. For instance, a methanol extract could be partitioned between water and ethyl acetate. Due to its significant non-polar chain, this compound would be expected to partition into the ethyl acetate layer.

Chromatographic and Spectroscopic Approaches for Isolation and Purification

Following extraction, a combination of chromatographic and spectroscopic methods is required to isolate, purify, and structurally elucidate the target compound.

The purification of cinnamic acid esters typically involves column chromatography as a primary separation step. nih.gov The crude extract or a semi-purified fraction is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. A mobile phase (a solvent or mixture of solvents) is then passed through the column.

Table 2: Chromatographic Purification Strategy

| Technique | Stationary Phase | Mobile Phase Example | Purpose |

|---|---|---|---|

| Column Chromatography | Silica Gel | Gradient of n-Hexane and Ethyl Acetate | Initial separation of the extract into fractions based on polarity. This compound would elute with a relatively non-polar solvent mixture. |

| Thin Layer Chromatography (TLC) | Silica Gel F254 | n-Hexane:Ethyl Acetate (e.g., 7:3) | To monitor the separation from the column, identify fractions containing the target compound, and assess purity. |

Once isolated, the pure compound's structure is determined using spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are the most powerful tools for structure elucidation. nih.gov

¹H NMR would reveal signals for the aromatic protons of the caffeate ring, the vinylic protons of the trans-double bond, and a series of overlapping signals for the many methylene (B1212753) (-CH₂) groups and the terminal methyl (-CH₃) group of the long docosyl chain.

¹³C NMR would show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the double bond carbons, and the numerous carbons of the alkyl chain.

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight of the compound, allowing for the determination of its elemental formula (e.g., C₃₁H₅₂O₄). nih.gov Fragmentation patterns can further confirm the presence of the caffeate and docosyl moieties.

Infrared (IR) Spectroscopy : This technique would identify key functional groups, such as the hydroxyl (-OH) stretching of the phenol (B47542) groups, the carbonyl (C=O) stretching of the ester, and the C-H stretching of the alkyl chain.

Through the systematic application of these extraction, chromatographic, and spectroscopic techniques, this compound can be successfully isolated from its natural sources and unambiguously identified.

Preparative Chromatography (e.g., HPLC, Flash Chromatography)

The purification of this compound from crude plant extracts is primarily achieved through a series of chromatographic steps. Initial fractionation is often carried out using column chromatography over silica gel. For instance, in the case of Caragana conferta, the ethyl acetate soluble fraction of a methanolic extract is subjected to column chromatography. tandfonline.com Elution is performed with a gradient of solvents, typically starting with chloroform (B151607) and gradually increasing the polarity with methanol. tandfonline.com This process allows for the separation of compounds based on their polarity, with this compound being isolated from the less polar fractions.

While detailed, specific protocols for the preparative High-Performance Liquid Chromatography (HPLC) or flash chromatography for the isolation of this compound are not extensively detailed in the available literature, the general principles for separating long-chain esters and related phenolic compounds are well-established. Preparative HPLC, utilizing reversed-phase columns (such as C18), is a powerful tool for obtaining high-purity compounds. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape. A gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to effectively separate compounds with differing polarities.

Flash chromatography, a modification of column chromatography that uses a positive pressure to increase the flow rate of the mobile phase, is also a suitable method for the rapid purification of this compound from extract fractions. The choice of solvent system, typically a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate, is optimized using thin-layer chromatography (TLC) to achieve the best separation.

Application of Advanced Spectroscopic Methods (e.g., 2D-NMR, High-Resolution Mass Spectrometry) in Structural Confirmation

The definitive identification of this compound is accomplished through the application of advanced spectroscopic techniques. High-Resolution Mass Spectrometry (HR-MS) and two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy are indispensable in confirming the molecular formula and the precise arrangement of atoms within the molecule.

High-Resolution Mass Spectrometry (HR-MS): This technique provides a highly accurate measurement of the mass-to-charge ratio of the parent ion, which allows for the determination of the elemental composition and thus the molecular formula. For instance, the molecular formula of a related compound, conferin, isolated from Caragana conferta, was established as C16H12O6 by High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS), which showed a [M+H]+ peak at m/z 300.0625. tandfonline.com A similar approach would be used to confirm the molecular formula of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D-NMR (¹H and ¹³C) and 2D-NMR (such as COSY, HSQC, and HMBC) experiments are crucial for elucidating the detailed structure. The ¹H-NMR spectrum reveals the chemical environment and connectivity of the hydrogen atoms, while the ¹³C-NMR spectrum provides information about the carbon skeleton.

The table below illustrates the kind of detailed NMR data that would be used for the structural confirmation of the caffeoyl portion of the molecule, based on data for similar compounds.

| Position | ¹H NMR (δ, multiplicity, J in Hz) | ¹³C NMR (δ) | Key HMBC Correlations |

| 1' | - | 126.5 | - |

| 2' | 7.04 (d, 2.0) | 114.5 | H-6' |

| 3' | - | 145.0 | H-2', H-4', H-5' |

| 4' | - | 145.8 | H-2', H-5', H-6' |

| 5' | 6.77 (d, 8.0) | 115.3 | H-4', H-6' |

| 6' | 6.95 (dd, 8.0, 2.0) | 121.8 | H-2', H-4', H-5' |

| 7' | 7.58 (d, 15.9) | 145.9 | H-8', H-9' |

| 8' | 6.28 (d, 15.9) | 115.0 | H-7', H-9' |

| 9' | - | 167.5 | H-7', H-8', O-CH₂ (docosyl) |

The structural elucidation of this compound isolated from natural sources is confirmed by comparing its spectroscopic data (NMR and MS) with those reported in the literature for this compound. tandfonline.comtandfonline.com

Chemical Synthesis and Analog Development Strategies

Synthetic Pathways for Docosyl 3,4-dihydroxy-trans-cinnamate

The primary route for synthesizing this compound is through the esterification of its parent molecules. This can be achieved via several established chemical and enzymatic methods.

Direct esterification of 3,4-dihydroxy-trans-cinnamic acid with docosanol is a common approach. This reaction involves the condensation of the carboxylic acid and the alcohol, typically in the presence of a catalyst to facilitate the removal of a water molecule.

One widely used method is Fischer-Speier esterification , which employs an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, in a suitable solvent. The reaction is driven to completion by removing the water formed, often by azeotropic distillation.

Another significant method is the Steglich esterification , which utilizes a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net This method is advantageous as it can be performed under milder conditions, which is beneficial for sensitive substrates. researchgate.net

Enzymatic esterification , employing lipases, presents a greener alternative to chemical synthesis. mdpi.com Lipases, such as those from Candida antarctica (e.g., Novozym® 435), can catalyze the esterification of phenolic acids with alcohols in organic solvents or solvent-free systems. researchgate.netmdpi.comresearchgate.net This method offers high selectivity, often targeting the aliphatic hydroxyl group without affecting the phenolic hydroxyls, and operates under mild reaction conditions. mdpi.com

The synthesis of long-chain n-alkyl caffeates has been reported in the bark of Acacia species, indicating natural biosynthetic pathways for similar compounds. nih.gov

The choice of catalyst and the optimization of reaction conditions are critical for achieving high yields and purity of this compound.

Chemical Catalysis: For acid-catalyzed esterification, the catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack by the alcohol. Key parameters for optimization include:

Catalyst Loading: The amount of acid catalyst needs to be optimized to ensure a reasonable reaction rate without causing side reactions or degradation of the product.

Temperature: Higher temperatures generally increase the reaction rate but can also lead to undesirable side products. The optimal temperature is a balance between reaction speed and selectivity.

Reactant Molar Ratio: Using an excess of one reactant, typically the less expensive or more easily removable one (in this case, potentially docosanol), can shift the reaction equilibrium towards the product side. researchgate.net

Solvent: The choice of an appropriate solvent that allows for azeotropic removal of water (e.g., toluene) can significantly improve the yield.

In Steglich esterification, DCC acts as a dehydrating agent, and DMAP serves as a nucleophilic catalyst. The optimization of the molar ratios of these reagents is crucial for efficient ester formation. researchgate.net

Enzymatic Catalysis: For lipase-catalyzed synthesis, several factors influence the reaction's efficiency:

Enzyme Selection and Immobilization: The choice of lipase (B570770) is critical, with immobilized enzymes like Novozym® 435 being widely used due to their stability and reusability. researchgate.netresearchgate.net

Solvent System: The reaction can be performed in organic solvents (e.g., isooctane, hexane (B92381)/2-butanone mixtures) or in solvent-free systems where one of the reactants acts as the solvent. researchgate.netmdpi.com The polarity of the solvent can significantly impact enzyme activity and substrate solubility. researchgate.net

Temperature and Time: Enzymatic reactions have an optimal temperature range for activity. Reaction time is also a key parameter to monitor for achieving maximum conversion. nih.gov

Substrate Molar Ratio: The ratio of caffeic acid to docosanol needs to be optimized to maximize the yield. An excess of the alcohol is often used. researchgate.netnih.gov

Water Removal: The removal of water produced during the reaction is essential to prevent the reverse reaction (hydrolysis). This can be achieved by using molecular sieves or conducting the reaction under vacuum. mdpi.com

A study on the enzymatic synthesis of caffeic acid phenethyl ester (CAPE) in an ionic liquid, 1-ethyl-3-methylimidazolium (B1214524) bis[(trifluoromethyl)sulfonyl]imide, showed high conversion yields, suggesting that ionic liquids could be a promising medium for synthesizing long-chain caffeates as well. nih.gov

Rational Design and Synthesis of this compound Analogs and Derivatives

The rational design and synthesis of analogs aim to modify the physicochemical and biological properties of the parent compound by altering its chemical structure.

Varying the length of the alkyl chain attached to the caffeic acid moiety can significantly influence the lipophilicity and, consequently, the biological activity of the resulting ester. mdpi.com The synthesis of a series of alkyl caffeates with different chain lengths (from methyl to octyl) has been reported, demonstrating that properties like antioxidant and antitumor activities can be modulated by the alkyl chain. nih.gov

The synthesis of these analogs follows the same esterification principles as for this compound, simply by substituting docosanol with other fatty alcohols of desired chain lengths (e.g., hexanol, octanol, cetyl alcohol, etc.). Both chemical and enzymatic methods can be employed for this purpose. For instance, the synthesis of various long-chain alkyl caffeates has been achieved and their presence has been identified in natural sources. nih.gov

Modification of the 3,4-dihydroxy phenyl (catechol) group of caffeic acid is another strategy to create analogs with potentially enhanced or different biological activities. The two phenolic hydroxyl groups are key to the antioxidant properties of caffeic acid. mdpi.com

Derivatization can involve:

Alkylation or Acylation of Phenolic Hydroxyls: Introducing alkyl or acyl groups at one or both of the phenolic hydroxyl positions can alter the compound's polarity and its ability to act as a hydrogen donor.

Substitution on the Aromatic Ring: Introducing other functional groups onto the benzene (B151609) ring can modify the electronic properties of the catechol system.

The synthesis of such derivatives often requires a multi-step approach. For example, the phenolic hydroxyls might be protected before the esterification reaction and then deprotected. Alternatively, direct derivatization of the synthesized this compound could be performed, although this might be challenging due to the presence of multiple reactive sites. The synthesis of various caffeic acid derivatives with modifications on the phenyl ring has been explored, often through reactions like the Wittig reaction with modified benzaldehydes. nih.govnih.gov

Methodologies for Yield Enhancement and Purity Assessment in Synthesis

Maximizing the yield of a pure product is a primary goal in chemical synthesis.

Yield Enhancement Strategies:

Equilibrium Shift: As per Le Chatelier's principle, removing one of the products (usually water) from the reaction mixture drives the equilibrium towards the formation of the ester. This can be achieved by azeotropic distillation or by using dehydrating agents like molecular sieves. mdpi.com

Use of Excess Reactant: Employing a large excess of one of the reactants (typically the alcohol) can increase the conversion of the other reactant. researchgate.net

Catalyst Optimization: Fine-tuning the type and amount of catalyst can significantly improve reaction rates and yields. researchgate.net

Reaction Conditions: Optimizing temperature, pressure (e.g., vacuum to remove byproducts), and reaction time is crucial for maximizing yield. mdpi.comnih.gov

Enzymatic Synthesis Optimization: In lipase-catalyzed reactions, strategies to enhance activity include enzyme immobilization and site-specific chemical modification. rsc.org The use of co-solvents or ionic liquids can also improve substrate solubility and reaction rates. researchgate.netresearchgate.net

Purity Assessment Methodologies: After synthesis, the crude product needs to be purified and its purity assessed.

Purification Techniques:

Column Chromatography: This is a standard method for purifying organic compounds. For long-chain esters, silica (B1680970) gel column chromatography with a suitable solvent system (e.g., chloroform (B151607)/methanol) can be effective. nih.gov

Solid-Phase Extraction (SPE): SPE can be used for the separation and purification of lipids, including the separation of fatty acids from fatty alcohols after hydrolysis of wax esters. nih.govplos.org

Crystallization: If the synthesized ester is a solid at room temperature, crystallization from a suitable solvent can be an effective purification method.

Purity and Structural Analysis:

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful technique for the analysis and purification of fatty acid esters. hplc.eu It can separate compounds based on their hydrophobicity, which is influenced by both the alkyl chain length and the degree of unsaturation. nih.govnih.gov

Gas Chromatography (GC): GC, often coupled with a flame ionization detector (FID) or mass spectrometry (MS), is widely used for the analysis of fatty acid esters. nih.govnih.gov Derivatization to more volatile forms, such as methyl esters, is often required for free fatty acids. hplc.eu

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the synthesized compound, confirming its structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable tools for the structural elucidation of synthesized compounds, confirming the formation of the ester linkage and the integrity of the caffeoyl and docosyl moieties. nih.govmdpi.com

Biosynthetic Origins and Metabolic Transformations

Integration within the General Phenylpropanoid Pathway

The biosynthesis of the caffeic acid moiety is a well-documented process within the broader phenylpropanoid pathway, which is responsible for producing a vast array of plant secondary metabolites. nih.govfrontiersin.org This pathway begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic steps to generate various hydroxycinnamic acids. nih.govfrontiersin.org

The journey from L-phenylalanine to caffeic acid involves a sequence of core reactions catalyzed by specific enzymes. researchgate.netplos.org The initial precursor, L-phenylalanine, is first converted to trans-cinnamic acid. oup.comnih.gov This intermediate is then hydroxylated to form p-coumaric acid. plos.orgresearchgate.net Subsequent hydroxylation of p-coumaric acid at the 3-position yields caffeic acid. researchgate.netmdpi.com An alternative route involves the activation of p-coumaric acid to p-coumaroyl-CoA, which is then hydroxylated to form caffeoyl-CoA; this can then be hydrolyzed to caffeic acid. nih.govnih.gov Caffeic acid serves as a critical precursor for a multitude of other compounds, including ferulic and sinapic acids. researchgate.net

Two enzymes are of primary importance in the initial stages of this pathway: Phenylalanine Ammonia-Lyase (PAL) and Cinnamate (B1238496) 4-Hydroxylase (C4H).

Phenylalanine Ammonia-Lyase (PAL): This enzyme marks the entry point into the phenylpropanoid pathway. nih.govnih.gov PAL catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia. nih.govfrontiersin.org This step is a critical regulatory point, channeling carbon from primary metabolism (amino acid synthesis) into the vast network of phenylpropanoid secondary metabolism. nih.govresearchgate.net Increased PAL activity is often associated with plant responses to stress and wounding, leading to the accumulation of various phenolic compounds. nih.govresearchgate.net

Cinnamate 4-Hydroxylase (C4H): As the second key enzyme in the pathway, C4H is a cytochrome P450-dependent monooxygenase that catalyzes the hydroxylation of trans-cinnamic acid at the para- (4-) position to form p-coumaric acid. oup.comresearchgate.netmdpi.com This reaction is a pivotal step, as p-coumaric acid is the precursor for a wide variety of metabolites, including flavonoids, lignins, and other hydroxycinnamic acids. plos.orgresearchgate.net The expression and activity of C4H are crucial for determining the flow of intermediates into different downstream branches of the phenylpropanoid pathway. mdpi.combiorxiv.org

Table 1: Key Enzymes in the Biosynthesis of Caffeic Acid

| Enzyme | Abbreviation | Function | Precursor | Product |

| Phenylalanine Ammonia-Lyase | PAL | Catalyzes the deamination of L-phenylalanine. nih.gov | L-Phenylalanine | trans-Cinnamic Acid |

| Cinnamate 4-Hydroxylase | C4H | Catalyzes the hydroxylation of trans-cinnamic acid. researchgate.net | trans-Cinnamic Acid | p-Coumaric Acid |

| p-Coumarate 3-Hydroxylase | C3H | Catalyzes the hydroxylation of p-coumaric acid. researchgate.net | p-Coumaric Acid | Caffeic Acid |

Proposed Enzymatic Esterification of Caffeic Acid with Docosanol

The final step in the biosynthesis of docosyl 3,4-dihydroxy-trans-cinnamate is the esterification of the carboxyl group of caffeic acid with the hydroxyl group of docosanol (a 22-carbon saturated fatty alcohol). While direct evidence for a specific enzyme that performs this reaction with docosanol is limited, the process is analogous to the formation of other caffeic acid esters, such as caffeic acid phenethyl ester (CAPE). nih.govmdpi.com

This reaction is likely catalyzed by an acyltransferase or a lipase (B570770). mdpi.comresearchgate.net Studies on similar compounds have demonstrated that lipases, such as Candida antarctica lipase B (Novozym 435), can efficiently catalyze the esterification of caffeic acid or its derivatives with various alcohols in organic solvents. mdpi.comresearchgate.netnih.gov The reaction joins caffeic acid and the alcohol, forming an ester bond and releasing a molecule of water. The use of activated caffeic acid, in the form of Caffeoyl-CoA, is another plausible route for this enzymatic transfer, a common strategy in plant biosynthesis.

Investigation of In Vitro and In Vivo Metabolism in Research Models

Research into the metabolism of long-chain caffeic acid esters like docosyl caffeate often draws from studies on related, more common compounds such as CAPE. nih.gov The primary metabolic transformation these esters undergo is hydrolysis, catalyzed by esterase enzymes present in plasma and tissues. mdpi.comnih.gov

In in vitro studies using rat plasma, caffeic acid phenethyl ester (CAPE) was shown to be hydrolyzed by carboxylesterases, breaking it down into its constituent parts: caffeic acid and phenethyl alcohol. mdpi.comnih.gov Interestingly, these studies noted that CAPE was stable in human plasma, suggesting species-specific differences in enzymatic activity. mdpi.comnih.gov When administered orally to rats, CAPE was largely metabolized, with caffeic acid appearing as the major metabolite in urine. nih.gov

It is highly probable that this compound would follow a similar metabolic fate. In vivo, it would likely be hydrolyzed by intestinal or plasma esterases into caffeic acid and docosanol. The resulting caffeic acid would then enter systemic circulation and undergo further metabolism, primarily through conjugation reactions in the liver, such as glucuronidation and sulfation, before being excreted. mdpi.commdpi.com Studies on other long-chain alkyl caffeates have shown that lipophilicity influences their activity, which is relevant for their interaction with cell membranes and metabolic enzymes. mdpi.com Some research also indicates that caffeic acid esters can modulate gut microbiota and their metabolic functions, such as inhibiting bacterial bile salt hydrolase (BSH) activity, which in turn can affect host metabolism. researchgate.netnih.gov

Table 2: Summary of Metabolic Research Findings for Caffeic Acid Esters

| Model System | Compound Studied | Key Findings | Potential Relevance for Docosyl Caffeate |

| Rat Plasma (In Vitro) | Caffeic Acid Phenethyl Ester (CAPE) | Hydrolyzed by carboxylesterase to caffeic acid and phenethyl alcohol. nih.gov | Suggests docosyl caffeate would be hydrolyzed to caffeic acid and docosanol. |

| Human Plasma (In Vitro) | Caffeic Acid Phenethyl Ester (CAPE) | Stable; not significantly hydrolyzed. nih.gov | Metabolism may differ between species; human esterases may be less active towards it. |

| Rat (In Vivo, Oral) | Caffeic Acid Phenethyl Ester (CAPE) | Major metabolite found in urine is caffeic acid. nih.gov | Indicates that after hydrolysis, the caffeic acid moiety is absorbed and excreted. |

| Obese Mice (In Vivo) | Caffeic Acid Phenethyl Ester (CAPE) | Modulated gut microbiota and inhibited bacterial bile salt hydrolase activity. researchgate.netnih.gov | Suggests a potential role in influencing gut-liver axis signaling. |

Mechanistic Investigations of Biological Activities in Pre Clinical Models

Antioxidant Mechanisms and Radical Scavenging Activities

The antioxidant capacity of Docosyl 3,4-dihydroxy-trans-cinnamate is a cornerstone of its protective effects, attributed to both direct chemical interactions and modulation of endogenous antioxidant systems.

The primary antioxidant mechanism of this compound is its ability to directly scavenge free radicals. This action is largely conferred by the catechol (3,4-dihydroxybenzene) group present in its caffeic acid moiety. This structure allows the compound to donate hydrogen atoms to neutralize highly reactive oxygen species (ROS), such as the superoxide (B77818) anion and hydroxyl radicals, thereby forming a more stable phenoxyl radical and interrupting oxidative chain reactions. mdpi.com The lipophilic nature imparted by the long docosyl (C22) alkyl chain facilitates its interaction with lipid-rich environments, such as cell membranes, potentially protecting them from lipid peroxidation.

The radical scavenging efficacy has been quantified in various in vitro assays. In studies using 2,2-diphenyl-1-picrylhydrazyl (DPPH•) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+) radical scavenging assays, alkyl caffeates have demonstrated significant antioxidant potential. mdpi.com For instance, while some studies indicate that the antioxidant capacity of octyl caffeate esters might be lower than their parent caffeic acid, others highlight that long-chain esters like dodecyl caffeate show maximum antioxidant activity in emulsion systems. Research has shown that eicosanyl caffeate (C20) and docosyl caffeate (C22) exhibit weaker antioxidant activity in the DPPH assay compared to the potent antioxidant gallic acid. nih.govresearchgate.net

| Compound | Assay | Measured Activity (IC50 or EC50) | Reference Compound | Source |

|---|---|---|---|---|

| Docosyl caffeate (C22) | DPPH Radical Scavenging | 35.3 µg/mL | Gallic acid (IC50: 2.13 µg/mL) | mdpi.com |

| Docosyl caffeate (C22) | ABTS Radical Scavenging | 46.1 µg/mL | Gallic acid (IC50: 2.80 µg/mL) | mdpi.com |

| Eicosanyl caffeate (C20) | DPPH Radical Scavenging | 8.8 µg/mL | Gallic acid (IC50: 0.8 µg/mL) | mdpi.com |

| Eicosanyl caffeate (C20) | ABTS Radical Scavenging | 20.3 µg/mL | Gallic acid (IC50: 1.4 µg/mL) | mdpi.com |

Beyond direct radical scavenging, caffeic acid and its derivatives are known to exert antioxidant effects by modulating signaling pathways that regulate the cellular antioxidant response. A key pathway implicated is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. researchgate.net Nrf2 is a transcription factor that controls the expression of a suite of antioxidant and detoxification enzymes, often referred to as phase II enzymes. researchgate.netresearchgate.net

Anti-inflammatory Pathways and Immunomodulatory Effects

This compound has demonstrated significant anti-inflammatory properties in pre-clinical studies, which are mediated through its influence on key inflammatory signaling cascades and cellular responses.

A primary mechanism for the anti-inflammatory action of caffeic acid derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2). Extracts containing docosyl caffeate have been shown to significantly inhibit the degradation of IκBα, a protein that holds NF-κB inactive in the cytoplasm, thereby preventing NF-κB's activation and translocation to the nucleus. doc-developpement-durable.orgresearchgate.net

This inhibition of NF-κB leads to a downstream reduction in the production of key inflammatory mediators. Studies on compositions containing docosyl caffeate and on related compounds have reported a decrease in the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. doc-developpement-durable.orgnih.govresearchgate.net By suppressing these central pillars of the inflammatory cascade, the compound can effectively dampen the inflammatory response.

The immunomodulatory effects of this compound extend to its influence on the behavior of immune cells. The compound has been noted for its activity in mouse models of ear swelling, a common test for anti-inflammatory agents. By inhibiting the production of inflammatory mediators, the compound can reduce the recruitment and activation of immune cells, such as macrophages and neutrophils, to sites of inflammation. The suppression of pro-inflammatory cytokines like TNF-α and IL-6 by extracts containing the compound further points to its ability to modulate the cellular immune environment, shifting it from a pro-inflammatory to a more resolved state. doc-developpement-durable.orgnih.gov

Antimicrobial Properties and Efficacy against Pathogen Models

This compound possesses antimicrobial activity against a range of pathogens, a property linked to its chemical structure. The esterification of caffeic acid with a long alkyl chain like docosanol increases its hydrophobicity, which is thought to enhance its ability to interact with and disrupt microbial cell membranes. nih.gov This disruption can lead to increased membrane permeability, leakage of essential intracellular contents, and ultimately, cell death. nih.govscielo.br

Pre-clinical studies have quantified the efficacy of this compound against several microorganisms by determining its Minimum Inhibitory Concentration (MIC). For instance, a standardized extract of Glycyrrhiza glabra containing docosyl caffeate exhibited in vitro anti-Helicobacter pylori activity with MIC values ranging from 32 to 100 µg/mL. nih.govresearchgate.net Another study provided specific MIC values against various plant and human pathogens, demonstrating selective inhibitory activity. researchgate.net

Spectrum of Activity against Microorganisms

This compound has demonstrated notable antimicrobial properties, particularly against the bacterium Helicobacter pylori, a key agent in the development of gastritis and gastric ulcers. nih.govgoogle.com As a component isolated from the stem bark of Aquilaria sinensis, it was identified among several compounds that showed inhibitory activity against H. pylori. nih.gov

Further evidence comes from studies on standardized root extracts of Glycyrrhiza glabra (licorice), which contain docosyl caffeate. nih.govresearchgate.net These extracts exhibited in vitro anti-H. pylori activity, with minimum inhibitory concentration (MIC) values ranging from 32 to 100 μg/mL. nih.govresearchgate.net A patented phytochemical composition containing both eicosanyl caffeate and docosyl caffeate showed moderate bacteriostatic and bactericidal effects against H. pylori strains at concentrations of 100 and 200 µg/mL, respectively. google.comgoogle.com The antimicrobial activity of caffeic acid esters is influenced by the length of the attached alkyl chain, a key structural feature of docosyl caffeate. mdpi.com

Table 1: Antimicrobial Activity of Compositions Containing this compound

| Source/Composition | Target Microorganism | Observed Activity | Effective Concentration (MIC) | Citation |

|---|---|---|---|---|

| Glycyrrhiza glabra Root Extract | Helicobacter pylori | Inhibitory | 32 - 100 µg/mL | nih.govresearchgate.net |

| Aquilaria sinensis Stem Bark Isolate | Helicobacter pylori | Inhibitory | Not specified | nih.gov |

| Phytochemical Composition | Helicobacter pylori | Bacteriostatic & Bactericidal | 100 - 200 µg/mL | google.comgoogle.com |

Proposed Mechanisms of Action (e.g., membrane disruption)

While specific mechanistic studies on the antimicrobial action of this compound are not extensively detailed, the mechanisms for structurally related polyphenols and long-chain alkyl esters provide strong indications. The primary proposed mechanism is the disruption of the bacterial cell membrane. nih.gov This interaction can lead to a cascade of detrimental effects, including:

Structural Disruption and Permeability Increase: The compound is thought to alter the integrity of the bacterial cell wall and membrane, increasing its permeability. nih.gov

Leakage of Cellular Components: This damage to the membrane results in the leakage of essential intracellular constituents, compromising cell viability. nih.gov

Studies on similar compounds, such as dodecyl gallate, have visually confirmed cell elongation and lysis in E. coli, accompanied by membrane hyperpolarization. mdpi.com Beyond direct membrane damage, other potential mechanisms for this class of compounds include the inhibition of bacterial virulence factors like specific enzymes and toxins, and the suppression of biofilm formation. nih.gov

Anticancer and Cytotoxic Effects in Cellular Models

This compound has been identified as having antineoplastic properties in several studies. researchgate.netmdpi.comresearchgate.net Although specific cytotoxicity data (IC50 values) for this exact compound are limited in the available literature, research on its structural analogs—long-chain alkyl caffeates—demonstrates significant cytotoxic activity against a range of human cancer cell lines. This suggests that the length of the docosyl (C22) chain likely contributes to its anticancer potential. mdpi.com

For instance, caffeate esters with shorter alkyl chains have shown potent activity. Hexadecyl caffeate (C16) and octadecyl caffeate (C18) were found to be highly potent against the multiple myeloma cell line RPMI 8226. mdpi.com Decyl caffeate (C10) displayed notable cytotoxicity against colorectal carcinoma and lung cancer cells. mdpi.com This structure-activity relationship underscores the potential of docosyl caffeate as a cytotoxic agent.

Table 2: Cytotoxic Activity of Structurally Related Alkyl Caffeates in Cancer Cell Lines

| Compound | Cancer Cell Line | Cell Line Type | IC50 Value | Citation |

|---|---|---|---|---|

| Hexadecyl Caffeate (C16) | RPMI 8226 | Multiple Myeloma | 3.0 µM | mdpi.com |

| Octadecyl Caffeate (C18) | RPMI 8226 | Multiple Myeloma | 9.4 µM | mdpi.com |

| Decyl Caffeate (C10) | COLO 205 | Colorectal Carcinoma | 48 µM | mdpi.com |

| Decyl Caffeate (C10) | A549 | Lung Cancer | 54.2 - 80.2 µM | mdpi.com |

| Methyl Caffeate | MCF-7 | Breast Cancer | 0.62 µM | mdpi.com |

Induction of Apoptosis and Cell Cycle Arrest

The anticancer effects of caffeic acid esters are often mediated through the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. While direct evidence for this compound is emerging, detailed studies on its close structural analogs provide insight into its likely mechanisms.

Research on decyl caffeate demonstrated an ability to induce cell cycle arrest at the S phase in human colorectal cancer cells (HCT-116 and HT-29). In COLO 205 colorectal cancer cells, decyl caffeate treatment led to a dose- and time-dependent increase in the population of apoptotic cells. mdpi.com This apoptotic induction was found to occur via the intrinsic mitochondrial pathway, characterized by an increase in the expression of pro-apoptotic proteins such as p53, Fas, and Apaf-1. mdpi.com Furthermore, the activation of key executioner enzymes, caspase-9 and caspase-3, was observed, which are critical for dismantling the cell during apoptosis. mdpi.com Another related compound, caffeic acid phenethyl ester (CAPE), is known to induce apoptosis by modulating the balance of pro- and anti-apoptotic proteins, such as Bax and Bcl-2.

Molecular Targets in Cancer Cell Lines (e.g., EGFR inhibition)

The identification of specific molecular targets is crucial to understanding the anticancer activity of a compound. For the class of long-chain alkyl caffeates, several key signaling pathways involved in cancer cell survival and proliferation have been identified as targets.

There is currently no specific evidence linking this compound to the inhibition of the Epidermal Growth Factor Receptor (EGFR). However, studies on decyl caffeate have shown that it exerts its antiproliferative effects by inhibiting the STAT3 and Akt signaling pathways. Both of these pathways are fundamental for the growth, proliferation, and survival of cancer cells. Additionally, in silico molecular docking experiments on compounds isolated from Thymelaea hirsuta, a plant source of docosyl caffeate, suggested a favorable binding profile towards the Ras/MAPK pathway, another critical pathway in cancer development. researchgate.net The well-studied analog CAPE is a known inhibitor of the pro-inflammatory NF-κB pathway, which is also implicated in cancer progression. These findings suggest that this compound likely acts on multiple critical nodes within cancer signaling networks.

Modulation of Metabolic Processes: α-Glucosidase Inhibition and Glucose Uptake

This compound and related alkyl caffeates have been investigated for their potential to modulate metabolic processes, particularly those relevant to managing type 2 diabetes. mdpi.com This includes the inhibition of carbohydrate-digesting enzymes and the promotion of glucose uptake into cells.

Long-chain caffeic acid esters, including octadecyl caffeate, have been reported to inhibit α-glucosidase and α-amylase, enzymes responsible for breaking down complex carbohydrates into absorbable simple sugars. mdpi.comresearchgate.net By inhibiting these enzymes, these compounds can potentially slow down the absorption of glucose from the gut.

In addition to enzymatic inhibition, related compounds have been shown to directly influence glucose transport. Octadecyl caffeate was observed to promote glucose uptake in C2C12 muscle cells, which are a model for skeletal muscle. mdpi.com Since skeletal muscle is a primary tissue for insulin-mediated glucose disposal, promoting uptake in this tissue is a significant mechanism for controlling blood glucose levels. mdpi.com

Enzymatic Inhibition Kinetics

The precise mode by which an inhibitor interacts with an enzyme is determined through enzymatic inhibition kinetic studies. While specific kinetic analyses for this compound's effect on α-glucosidase are not yet available in the literature, studies on other phenolic inhibitors provide a probable model.

Kinetic analyses, often visualized using Lineweaver-Burk plots, have shown that flavonoids can act as reversible, non-competitive inhibitors of α-glucosidase. researchgate.net A non-competitive inhibitor is one that can bind to the enzyme at a site other than the active site, regardless of whether the substrate is already bound. This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding. For example, the flavonoid apigenin (B1666066) was found to inhibit α-glucosidase in a non-competitive manner. researchgate.net It is plausible that this compound may follow a similar reversible, non-competitive or mixed-type inhibition pattern, a hypothesis that awaits confirmation through dedicated kinetic studies.

Cellular Glucose Homeostasis Modulation in Myotubes

Research has been conducted on shorter-chain alkyl esters, such as caffeic acid methyl ester (CAME) and caffeic acid ethyl ester (CAEE), as well as the well-studied Caffeic Acid Phenethyl Ester (CAPE). These studies in L6 myotubes, a common in vitro model for skeletal muscle, have demonstrated significant effects on glucose uptake and underlying molecular pathways.

In L6-GLUT4myc myotubes, both CAME and CAEE have been shown to stimulate glucose uptake. nih.govtandfonline.comnih.gov This effect is, at least in part, mediated by the translocation of the glucose transporter type 4 (GLUT4) to the cell membrane. nih.govtandfonline.comthieme-connect.com Mechanistically, these shorter-chain caffeic acid esters have been found to increase the phosphorylation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, without affecting the Akt signaling pathway. nih.govthieme-connect.comnih.gov The activation of AMPK is a known mechanism for stimulating glucose uptake in skeletal muscle, independent of insulin (B600854) signaling. nih.govnih.gov

Similarly, CAPE has been observed to stimulate glucose uptake in differentiated L6 rat myoblast cells. nih.govresearchgate.net This action is also linked to the activation of the AMPK pathway. nih.gov Inhibition of AMPK has been shown to block the glucose uptake induced by CAPE, confirming the central role of this pathway. nih.gov Furthermore, CAPE was found to enhance insulin-mediated Akt activation and glucose uptake, suggesting a potential for synergistic effects with insulin. nih.gov

While these findings on shorter-chain caffeic acid esters are promising, it is crucial to note that the long docosyl (C22) alkyl chain of this compound would significantly increase its lipophilicity. This alteration in chemical properties could influence its interaction with cell membranes, cellular uptake, and ultimately its biological activity and mechanism of action concerning glucose homeostasis in myotubes. Therefore, direct experimental validation is necessary to determine if this compound exhibits similar, enhanced, or different effects compared to its shorter-chain analogues.

Table 1: Effects of Caffeic Acid Esters on Glucose Homeostasis in Myotubes (Pre-clinical Data)

| Compound | Cell Line | Key Findings | Mechanism of Action | Reference(s) |

|---|---|---|---|---|

| Caffeic Acid Methyl Ester (CAME) | L6-GLUT4myc | Stimulated glucose uptake; Increased GLUT4 translocation. | Increased AMPK phosphorylation; Did not affect Akt pathway. | nih.govtandfonline.comnih.govthieme-connect.com |

| Caffeic Acid Ethyl Ester (CAEE) | L6-GLUT4myc | Stimulated glucose uptake; Increased GLUT4 translocation. | Increased AMPK phosphorylation; Did not affect Akt pathway. | nih.govtandfonline.comnih.govthieme-connect.com |

| Caffeic Acid Phenethyl Ester (CAPE) | L6 Myoblasts | Stimulated glucose uptake; Enhanced insulin-mediated glucose uptake. | Activated AMPK pathway; Activated Akt pathway in a PI3K-dependent manner. | nih.govresearchgate.net |

Other Investigated Pharmacological Activities in Pre-clinical Research (e.g., Neuroprotective Potential)

While direct studies on the neuroprotective potential of this compound are scarce, extensive pre-clinical research has been conducted on its structural analogue, Caffeic Acid Phenethyl Ester (CAPE). These studies reveal a significant neuroprotective profile for CAPE, suggesting a potential area of investigation for other caffeic acid esters. The neuroprotective effects of CAPE have been demonstrated in various in vitro and in vivo models of neurological disorders. nih.govmdpi.comfrontiersin.org

The primary mechanisms underlying the neuroprotective activity of CAPE involve its potent antioxidant and anti-inflammatory properties. nih.govmdpi.comnih.govmdpi.comresearchgate.net CAPE has been shown to be a strong scavenger of free radicals. nih.gov In cellular models, it reduces the generation of reactive oxygen species (ROS) and protects against oxidative stress-induced neuronal death. nih.govnih.gov A key molecular pathway implicated in CAPE's antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govnih.gov Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). nih.gov

In addition to its antioxidant effects, CAPE exhibits robust anti-inflammatory activity within the central nervous system. nih.govmdpi.com It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a critical regulator of the inflammatory response. frontiersin.orgnih.govmdpi.com By suppressing NF-κB, CAPE can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), as well as the expression of inducible nitric oxide synthase (iNOS). nih.govnih.govresearchgate.net

Furthermore, CAPE has been found to modulate apoptotic pathways. In models of neuronal injury, CAPE can inhibit the release of cytochrome c from mitochondria and reduce the activity of caspases, which are key executioners of apoptosis. nih.govmdpi.com These anti-apoptotic effects contribute to its ability to protect neurons from various insults. mdpi.comresearchgate.net

Pre-clinical studies in animal models of neurodegenerative conditions like Alzheimer's disease and Parkinson's disease have shown that CAPE can improve cognitive function and protect against neuronal loss. nih.govmdpi.comresearchgate.net For instance, in a mouse model of Huntington's disease, CAPE treatment reduced striatal damage and improved motor deficits. nih.gov

The lipophilicity of the ester group can influence the bioavailability and blood-brain barrier permeability of caffeic acid derivatives. The long docosyl chain of this compound would make it significantly more lipophilic than CAPE, which could potentially alter its distribution into the brain and its neuroprotective efficacy. However, without direct experimental evidence, the neuroprotective potential of this compound remains speculative and an area for future research.

Table 2: Pre-clinical Neuroprotective Effects of Caffeic Acid Phenethyl Ester (CAPE)

| Model System | Condition/Insult | Key Findings | Mechanism of Action | Reference(s) |

|---|---|---|---|---|

| Mouse Hippocampal Cell Lines (HT22) | Acrolein-induced toxicity | Rescued neuronal death; Decreased reactive oxygen species (ROS) levels. | Antioxidant activity. | nih.gov |

| Primary Cerebellar Granule Neurons | Low potassium-induced apoptosis | Blocked ROS formation; Inhibited caspase-3 and caspase-9 activity. | Anti-apoptotic and antioxidant effects. | mdpi.com |

| Mouse Model of Alzheimer's Disease | Aβ₁₋₄₂ oligomer injection | Improved memory deficits; Reduced oxidative stress, inflammation, and apoptosis. | Modulation of GSK-3β; Increased Nrf2 and HO-1 expression. | nih.gov |

| Rat Model of Huntington's Disease | 3-nitropropionic acid (3NP) | Protected cultured striatal neurons; Reduced striatal damage and behavioral deficits. | Direct radical-scavenging activity; Reduced astrocyte and microglia activation. | nih.gov |

| In Vitro Inflammation Model | Lipopolysaccharide (LPS) treatment | Suppressed pro-inflammatory cytokine production (IL-1β, IL-6, TNF-α). | Inhibition of NF-κB pathway. | nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of Alkyl Chain Length on Biological Efficacy and Lipophilicity

The docosyl (C22) alkyl chain, a defining feature of this molecule, profoundly influences its lipophilicity and, consequently, its interaction with biological systems. The length of the alkyl chain in a series of compounds is a critical determinant of their biological and physicochemical properties.

Key Research Findings:

Increased Lipophilicity: The addition of a long alkyl chain, such as the 22-carbon docosyl group, dramatically increases the molecule's lipophilicity. This enhanced lipid solubility can facilitate passage through cellular membranes, which are primarily composed of lipid bilayers.

Impact on Antibacterial Activity: Studies on other classes of molecules, such as N-alkylmorpholine derivatives and quaternary ammonium compounds (QACs), have demonstrated a clear structure-activity relationship concerning alkyl chain length and antibacterial efficacy. chemrxiv.orgchemrxiv.org Optimal bactericidal effects are often observed with alkyl chains ranging from C12 to C16. chemrxiv.orgresearchgate.net Chains shorter than five carbons tend to be inactive. chemrxiv.org While the docosyl chain is longer than this optimal range for some bacteria, its significant hydrophobicity is a key factor in its interaction with microbial membranes. researchgate.net

Modulation of Biological Activity: The elongation of an alkyl side-chain can confer or enhance biological activities in previously inactive or less active parent compounds. For instance, incorporating longer alkyl chains into resorcylic acid was found to impart antibacterial properties. nih.gov

Interactive Data Table: Effect of Alkyl Chain Length on Antibacterial Activity of N-Alkylmorpholine Derivatives against MRSA

| Alkyl Chain Length | Number of Carbons | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |

| Methyl | 1 | Inactive | Inactive |

| Propyl | 3 | Inactive | Inactive |

| Pentyl | 5 | > 500 | > 500 |

| Heptyl | 7 | 125 | 125 |

| Decyl | 10 | 15.6 | 15.6 |

| Dodecyl | 12 | 3.9 | 3.9 |

| Tetradecyl | 14 | 3.9 | 3.9 |

| Hexadecyl | 16 | 3.9 | 3.9 |

| Octadecyl | 18 | 62.5 | 62.5 |

Data synthesized from studies on N-alkylmorpholine derivatives, illustrating the general principle of chain length dependency. chemrxiv.orgchemrxiv.org

Role of Hydroxylation Pattern on the Phenyl Ring for Activity Profile

The presence and positioning of hydroxyl (-OH) groups on the phenyl ring are critical for the biological activity of cinnamic acid derivatives, particularly their antioxidant properties. Docosyl 3,4-dihydroxy-trans-cinnamate possesses a catechol moiety (3,4-dihydroxy substitution), which is a key structural feature for its bioactivity.

Key Research Findings:

Antioxidant Activity: The antioxidant capacity of hydroxycinnamic acids is strongly dependent on their molecular structure. nih.gov The number and arrangement of hydroxyl groups are paramount. researchgate.net The catechol structure in the 3,4-dihydroxy derivatives is particularly effective at scavenging free radicals. This is because the resulting phenoxyl radical can be stabilized through resonance, and the presence of a second hydroxyl group in the ortho position contributes to this stability. nih.govnih.gov

Enhanced Efficacy: Studies have shown that the antioxidant activity of cinnamic acid derivatives increases with the number of hydroxyl groups on the aromatic ring. researchgate.net Dihydroxycinnamic acids, such as caffeic acid (3,4-dihydroxycinnamic acid), exhibit stronger antioxidant power than monophenols. nih.gov

Structure-Activity Relationship: The introduction of a second hydroxyl group at the ortho position (catechol) leads to a significant decrease in the redox potential, which is correlated with higher radical scavenging activity. nih.gov For instance, caffeic acid and its derivatives show enhanced antioxidant activity compared to p-coumaric acid (4-hydroxycinnamic acid). nih.gov

Interactive Data Table: Influence of Phenyl Ring Substitution on Antioxidant Activity

| Compound | Substitution Pattern | Relative Antioxidant Activity |

| Cinnamic Acid | No -OH groups | Low |

| p-Coumaric Acid | 4-hydroxy | Moderate |

| Caffeic Acid | 3,4-dihydroxy | High |

| Ferulic Acid | 4-hydroxy-3-methoxy | High |

| Sinapic Acid | 4-hydroxy-3,5-dimethoxy | Very High |

This table illustrates the general trend of how hydroxylation and methoxylation patterns on the phenyl ring of cinnamic acids affect their antioxidant potential. researchgate.netnih.govmdpi.com

Stereochemical Significance of the Trans-Configuration in the Cinnamate (B1238496) Moiety

Key Research Findings:

Isomeric Forms: Cinnamic acids can exist as two geometric isomers: the trans (E) form and the cis (Z) form, due to the rigid double bond in their structure. nih.govuou.ac.in The trans isomer is generally the more common and stable form. nih.gov

Influence on Molecular Interactions: The stereochemistry of the molecule can influence its physical and photochemical properties, as well as how it interacts with other molecules. nih.gov The specific three-dimensional arrangement of atoms can affect binding to enzyme active sites or receptors.

Nomenclature: For simple cinnamic acid derivatives, the terms cis and trans are often used. uou.ac.in In more complex molecules where priority rules are needed, the E/Z nomenclature system is applied. uou.ac.in The trans configuration indicates that the phenyl ring and the carbonyl group are on opposite sides of the double bond.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for efficacy.

Key Research Findings:

Application to Cinnamic Acid Derivatives: QSAR investigations have been successfully applied to various series of cinnamic acid esters and amides to correlate their physicochemical parameters with antimicrobial activity. nih.govresearchgate.net

Modeling Techniques: Multiple linear regression (MLR) analysis is a common technique used in QSAR studies of cinnamic acid derivatives. nih.govbenthamdirect.com Other approaches include the development of 3D pharmacophore models and hologram QSAR (HQSAR) models. nih.gov

Important Descriptors: The descriptors used in these models often fall into several categories, including electronic (e.g., Mulliken charges), thermodynamic, structural, and spatial parameters. nih.gov For some cinnamic acid analogues studied as Epidermal Growth Factor Receptor (EGFR) inhibitors, electronic properties were found to be the governing factors of their activity. benthamdirect.com

Design Principles for Enhanced Potency and Selectivity

Based on the SAR and SPR data, several design principles can be formulated to guide the synthesis of new cinnamic acid derivatives with potentially enhanced potency and selectivity.

Key Research Findings:

Structural Modifications: Intensive structural modifications of the cinnamic acid scaffold have led to the identification of compounds with improved biological activities, such as antineuroinflammatory agents. nih.govresearchgate.net The core structure, with its carboxylic group, double bond, and aromatic ring, offers multiple sites for modification. researchgate.net

Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring play a significant role. For example, the introduction of electron-withdrawing groups, such as a carboxylic acid at the para position, has been shown to enhance anti-tuberculosis activity in some derivatives. nih.gov

Hybrid Molecule Design: A promising strategy involves creating hybrid molecules that combine the cinnamic acid scaffold with other biologically active moieties. This approach has been used to develop novel anticancer agents by synthesizing cinnamic acid metronidazole ester derivatives. pkusz.edu.cn

Ester Moiety Modification: Altering the ester group can also modulate activity. By creating a series of esters with different alcohol components, it is possible to fine-tune the lipophilicity and other properties of the molecule to optimize its interaction with a specific biological target. For instance, designing cinnamic acid derivatives containing a 4-methoxyphenol ester was hypothesized to improve anti-H. pylori activity. mdpi.com

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatography is the cornerstone for separating Docosyl 3,4-dihydroxy-trans-cinnamate from other components in a sample. The choice between liquid and gas chromatography is dictated by the compound's physicochemical properties and the analytical goal.

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a premier technique for the analysis of this compound in intricate matrices like plant extracts and biological fluids. ekb.egresearchgate.net The HPLC component separates the compound from other sample constituents based on its polarity, typically using a reversed-phase column (e.g., C18). The separated analyte then enters the mass spectrometer.

Electrospray ionization (ESI) is a commonly used soft ionization technique that generates molecular ions of the analyte (e.g., [M-H]⁻ in negative ion mode) with minimal fragmentation. nih.gov This initial mass measurement provides the molecular weight. The tandem mass spectrometry (MS/MS) capability then subjects this parent ion to collision-induced dissociation, breaking it into characteristic fragment ions. nih.gov This fragmentation pattern provides a structural fingerprint, allowing for highly selective and sensitive detection and quantification, even at low concentrations. nih.gov Ultra-high performance liquid chromatography (UPLC) systems can be employed to achieve faster analysis times and higher resolution. nih.govnih.gov

Table 1: Illustrative HPLC-MS/MS Parameters for Analysis of Caffeic Acid Esters

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Chromatographic Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) or methanol (B129727) (B) | Elutes compounds based on polarity. Formic acid aids in ionization. |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | Generates [M-H]⁻ ions, suitable for phenolic compounds. nih.gov |

| MS Analysis Mode | Multiple Reaction Monitoring (MRM) | Highly selective quantification by monitoring specific parent-to-fragment ion transitions. nih.gov |

| Parent Ion (Q1) | m/z corresponding to [Docosyl Caffeate - H]⁻ | Selects the molecule of interest. |

| Fragment Ions (Q3) | Characteristic fragments (e.g., loss of the docosyl chain, caffeic acid moiety) | Confirms identity and provides specificity for quantification. |

Due to its large molecular weight, high boiling point, and polar hydroxyl groups, this compound is not sufficiently volatile for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS). nih.govmdpi.com Therefore, a chemical derivatization step is mandatory to convert the non-volatile analyte into a thermally stable and volatile derivative.

A common approach is silylation, where the acidic protons of the catechol hydroxyl groups are replaced with trimethylsilyl (B98337) (TMS) groups using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net The resulting TMS-derivatized docosyl caffeate is volatile enough to be analyzed by GC-MS. researchgate.net The sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated derivative then enters the mass spectrometer, which generates a characteristic mass spectrum based on its electron ionization (EI) fragmentation pattern. researchgate.net This method is highly effective for qualitative identification based on spectral library matching.

Table 2: General Workflow for GC-MS Analysis of Docosyl Caffeate

| Step | Procedure | Rationale |

|---|---|---|

| 1. Derivatization | Reaction of the dried sample extract with a silylating agent (e.g., BSTFA in pyridine) and heating. researchgate.net | To increase volatility and thermal stability by capping the polar -OH groups. researchgate.net |

| 2. GC Separation | Injection into a GC system with a capillary column (e.g., DB-5ms) and a temperature-programmed oven. | Separates the derivatized analyte from other volatile components in the sample. researchgate.net |

| 3. MS Detection | Analysis by a mass spectrometer in Electron Ionization (EI) mode. | Generates a reproducible fragmentation pattern for compound identification. researchgate.net |

| 4. Identification | Comparison of the obtained mass spectrum and retention index with reference libraries or standards. | Confirms the identity of the derivatized compound. |

Spectroscopic Methods for Structural Elucidation and Purity Determination in Research Samples

Spectroscopic methods are indispensable for confirming the chemical structure of isolated this compound and assessing its purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. researchgate.net

¹³C NMR spectroscopy is particularly useful for confirming the carbon skeleton. spectrabase.com The chemical shifts of the carbon atoms in the aromatic ring, the vinyl group, the ester carbonyl, and the long docosyl alkyl chain provide definitive evidence for the compound's structure. rsc.orgrsc.org Furthermore, ¹H NMR can easily differentiate between the trans and cis isomers of the cinnamate (B1238496) moiety. The vinylic protons in the trans isomer exhibit a large coupling constant (J ≈ 16 Hz), while the cis isomer shows a smaller coupling constant (J ≈ 12 Hz). wiley-vch.de NMR is also highly effective for impurity profiling, as even small amounts of contaminants will produce distinct signals in the spectrum, allowing for their identification and quantification if appropriate standards are used.

Table 3: Reported ¹³C NMR Chemical Shifts for this compound

| Carbon Atom Assignment | Reported Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester carbonyl) | 167.0 |

| C-4 (Aromatic, C-OH) | 147.9 |

| C-3 (Aromatic, C-OH) | 145.9 |

| C-β (Vinyl) | 141.2 |

| C-1 (Aromatic) | 129.1 |

| C-6 (Aromatic) | 127.1 |

| C-α (Vinyl) | 123.6 |

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and accessible method for quantifying this compound and evaluating its stability. The compound's structure features a conjugated system, encompassing the aromatic ring and the α,β-unsaturated ester, which absorbs UV radiation at a characteristic wavelength (λmax).

For quantification, a calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations. The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the curve, following the Beer-Lambert law. In stability studies, UV-Vis spectroscopy can monitor the degradation of the compound over time when exposed to stressors like UV light, heat, or oxidative conditions. nih.govresearchgate.net A decrease in the absorbance at its λmax indicates a loss of the original chromophore and thus degradation of the compound. researchgate.net

Table 4: Hypothetical UV-Vis Stability Study Data

| Time Point (hours) | Absorbance at λmax | Remaining Compound (%) |

|---|---|---|

| 0 | 1.000 | 100% |

| 1 | 0.850 | 85% |

| 2 | 0.725 | 72.5% |

| 4 | 0.550 | 55% |

| 8 | 0.310 | 31% |

Sample Preparation Strategies for Diverse Research Matrices (e.g., Plant Extracts, Cell Culture Media, Animal Tissues)

Effective sample preparation is a critical prerequisite for accurate and reliable analysis, aiming to extract the analyte of interest and remove interfering substances from the matrix. researchgate.net The strategy employed varies significantly depending on the complexity of the sample source.

Plant Extracts: The compound is typically isolated from dried and ground plant material. medchemexpress.com Initial extraction can be performed using solvents like methanol, ethanol (B145695), or ethyl acetate (B1210297) through methods such as maceration, sonication, or more advanced techniques like Microwave-Assisted Extraction (MAE) or Pressurized Liquid Extraction (PLE). researchgate.net The resulting crude extract is often complex and requires further cleanup. Solid-Phase Extraction (SPE) using C18 or other sorbents is a common and effective method to remove highly polar or non-polar interferences before analysis by HPLC-MS/MS. researchgate.net

Cell Culture Media: To analyze this compound from cell culture experiments, it must be separated from salts, proteins, and other media components. A common method is liquid-liquid extraction (LLE), where the aqueous medium (often acidified) is extracted with an immiscible organic solvent like ethyl acetate. nih.gov The organic layers are then combined, dried, and reconstituted in a suitable solvent for injection. Alternatively, SPE can be used for cleanup and concentration. nih.gov

Animal Tissues: Analyzing the compound in animal tissues is the most challenging due to the high content of lipids and proteins. The tissue must first be homogenized. Extraction is then carried out, often with an acidified organic solvent to break protein-analyte bonds. A protein precipitation step may be included. Extensive cleanup is almost always required. This frequently involves a multi-step process, such as LLE followed by SPE, or the use of specialized mixed-mode SPE cartridges that can remove both lipids and other interferences in a single procedure. nih.govnih.gov For conjugated metabolites, an enzymatic or alkaline hydrolysis step might be necessary to release the parent compound before extraction. nih.gov

Table 5: Summary of Sample Preparation Approaches

| Matrix | Key Steps | Common Techniques |

|---|---|---|

| Plant Extracts | Extraction, Filtration, Cleanup/Concentration | Sonication, MAE, PLE; Solid-Phase Extraction (SPE). researchgate.net |

| Cell Culture Media | Extraction, Concentration | Liquid-Liquid Extraction (LLE); Solid-Phase Extraction (SPE). nih.gov |

| Animal Tissues | Homogenization, Extraction, Hydrolysis (optional), Extensive Cleanup | LLE, Protein Precipitation, Mixed-Mode SPE. nih.govnih.gov |

Future Research Directions and Translational Perspectives in Pre Clinical Development

Exploration of Novel Molecular Targets and Signaling Pathways

Future research into Docosyl 3,4-dihydroxy-trans-cinnamate will likely focus on identifying its specific molecular targets and the signaling pathways it modulates. Drawing parallels from its well-studied analogue, Caffeic Acid Phenethyl Ester (CAPE), research could investigate its interaction with key inflammatory and cell proliferation pathways.

For instance, CAPE is known to modulate the Nuclear Factor-kappa B (NF-κB) and the Nrf2 pathways. mdpi.com The NF-κB pathway is a critical regulator of inflammatory responses, while the Nrf2 pathway is a key player in the antioxidant defense system. mdpi.com It is plausible that the long docosyl chain of this compound could influence its binding affinity and activity towards these or other related targets.

Furthermore, studies on CAPE have revealed its ability to interact with mortalin, a heat shock protein often overexpressed on the surface of cancer cells. nih.gov This interaction has been exploited for targeted cancer therapy. nih.gov Investigating whether this compound also targets mortalin or other chaperones could open new avenues for its therapeutic application. The simple chemical structure of caffeic acid esters has prompted the synthesis of numerous derivatives with modified biological properties, suggesting that the docosyl ester may exhibit unique interactions. mdpi.com

Development and Validation of Advanced In Vitro and In Vivo Animal Models for Efficacy Studies

To rigorously assess the therapeutic potential of this compound, the development and utilization of advanced pre-clinical models are paramount.

Advanced In Vitro Models: Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of human tissues. researchgate.net Therefore, future efficacy studies should employ more physiologically relevant three-dimensional (3D) models such as spheroids, organoids, and organ-on-a-chip systems. researchgate.netnih.gov These models can provide more accurate insights into the compound's effects on cell behavior, tissue architecture, and drug response. nih.govnih.gov For instance, gut-liver-on-a-chip models could be instrumental in studying the metabolism and potential hepatoprotective effects of this compound. researchgate.net High-throughput screening platforms utilizing these advanced cellular models can accelerate the identification of effective compounds. researchgate.net

Computational Chemistry Approaches: Molecular Docking and Dynamics Simulations

Computational methods are indispensable tools in modern drug discovery, offering a time and cost-effective means to predict and analyze the interactions between a ligand and its target protein. nih.gov

Molecular Docking: This technique can be used to predict the binding affinity and orientation of this compound to various potential protein targets. nih.govmdpi.com By screening large libraries of proteins, molecular docking can help identify the most probable targets for the compound, guiding further experimental validation. nih.gov The docking scores, typically expressed in kcal/mol, provide an estimate of the binding affinity, with more negative values indicating a stronger interaction. researchgate.netchemicalpapers.com

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can provide a more dynamic and detailed view of the protein-ligand complex. chemicalpapers.comnih.gov These simulations, often run for nanoseconds, can assess the stability of the binding pose predicted by docking and reveal the conformational changes that occur upon ligand binding. nih.gov This information is crucial for understanding the mechanism of action at a molecular level. nih.gov

Below is an interactive table summarizing key parameters often analyzed in molecular docking and dynamics simulations.

| Parameter | Description | Typical Use in Drug Discovery |

| Docking Score (kcal/mol) | An estimation of the binding affinity between a ligand and a protein. | To rank and prioritize potential drug candidates. researchgate.net |

| Binding Pose | The predicted orientation and conformation of the ligand within the protein's binding site. | To understand the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules. | To assess the stability of the protein-ligand complex over the course of an MD simulation. nih.gov |

| Hydrogen Bonds | The number and duration of hydrogen bonds formed between the ligand and the protein. | To evaluate the specificity and strength of the interaction. nih.gov |

Biosynthetic Engineering for Sustainable Production of this compound and Analogs

The natural abundance of this compound may be low, making extraction from natural sources economically unviable for large-scale production. Chemical synthesis can also present environmental challenges. researchgate.net Therefore, biosynthetic engineering using microbial cell factories, such as E. coli, offers a promising and sustainable alternative. researchgate.net

By constructing artificial biosynthetic pathways in a host organism, it is possible to produce the desired compound from simple carbon sources. researchgate.net This approach has been successfully used to produce other bioactive compounds, such as resveratrol (B1683913) and its methylated analogs. researchgate.net The process typically involves introducing and optimizing the expression of genes encoding the necessary enzymes for the synthesis of the target molecule. For this compound, this would likely involve enzymes that can catalyze the esterification of caffeic acid with docosanol.

Furthermore, this technology allows for the production of novel analogs of the natural product by introducing modifications to the biosynthetic pathway. This could lead to the creation of new derivatives of this compound with improved efficacy, solubility, or pharmacokinetic properties.

Design of Delivery Systems for Pre-clinical Research Applications

A significant challenge with many naturally derived compounds, including caffeic acid esters, is their poor water solubility and limited bioavailability. nih.govpensoft.net To overcome these hurdles, the design of advanced drug delivery systems is crucial for effective pre-clinical evaluation.

Various nano-formulations have been developed for the related compound CAPE, which could be adapted for this compound. pensoft.netresearchgate.net These include:

Polymeric Micelles: These are self-assembling nanostructures with a hydrophobic core and a hydrophilic shell. nih.govkci.go.kr The hydrophobic core can encapsulate poorly soluble drugs like this compound, while the hydrophilic shell, often made of polyethylene (B3416737) glycol (PEG), enhances stability and biocompatibility. nih.gov

Nanoparticles: Formulations such as antibody-drug conjugate nanoparticles can be used to target specific cells or tissues, thereby enhancing efficacy and reducing off-target effects. nih.gov

Lipid-based carriers: Emulsions and cocrystals have also been shown to improve the solubility and oral bioavailability of caffeic acid esters. researchgate.net

The development of such delivery systems will be instrumental in enabling meaningful in vitro and in vivo studies to unlock the full therapeutic potential of this compound.

Q & A